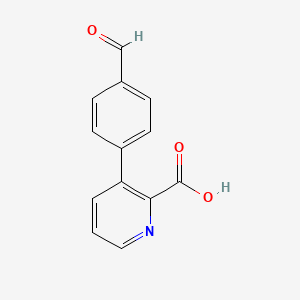

3-(4-Formylphenyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Formylphenyl)picolinic acid is used as an intermediate in the manufacture of pharmaceuticals . It is a compound with the CAS number 1261972-92-2 .

Molecular Structure Analysis

The molecular structure of 3-(4-Formylphenyl)picolinic acid is represented by the linear formula C13H9NO3 . The InChI code is 1S/C13H9NO3/c15-8-9-3-5-10 (6-4-9)11-2-1-7-14-12 (11)13 (16)17/h1-8H, (H,16,17) .Physical And Chemical Properties Analysis

The molecular weight of 3-(4-Formylphenyl)picolinic acid is 227.22 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications

Antimicrobial Activities and Spectroscopic Characterizations

The derivative of picolinic acid, specifically 4-chloro-pyridine-2-carboxylic acid, has been characterized through FT-IR and UV-Vis spectroscopy techniques, along with DFT calculations. This study highlighted its antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. The DNA interactions of this compound and its derivatives were analyzed through molecular docking simulations, revealing significant interactions, particularly with the 4-methoxy derivative showing higher interaction than others (Ö. Tamer et al., 2018).

Optoelectronic Properties in Polymer Light-Emitting Devices

Picolinic acid derivatives have been explored for their optoelectronic properties, particularly in the context of light-emitting devices. A study synthesized a picolinic acid derivative bearing an 1,3,4-oxadiazole unit, demonstrating its utility in enhancing the optoelectronic properties of iridium complexes in polymer light-emitting devices. This complex exhibited a significant improvement in luminance efficiency and peak brightness compared to its counterparts, showcasing the potential of picolinic acid derivatives in improving the performance of optoelectronic devices (Fang-liang Xiao et al., 2009).

Vapor-Phase Oxidation of Picolines

The vapor-phase oxidation of picolines to their corresponding carboxylic acids, including picolinic acid, has been studied for its potential in producing valuable intermediates for pharmaceuticals, food additives, and more. The use of crystalline CrVO4 catalysts in this process underscores the role of picolinic acid and its derivatives in the synthesis of industrially relevant compounds, highlighting their versatility and importance in chemical synthesis and the broader field of materials science (T. Shishido, 2011).

Hydrothermal Self-Assembly of Metal–Organic Networks

4-(3-Carboxyphenyl)picolinic acid (H2cppa) has been utilized as a building block for the hydrothermal self-assembly of diverse metal–organic and supramolecular networks. This research not only showcased the structural versatility induced by picolinic acid derivatives but also highlighted their potential in creating novel coordination compounds with varied applications in catalysis, material science, and possibly drug delivery systems (Jin-Zhong Gu et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 3-(4-Formylphenyl)picolinic acid are zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

3-(4-Formylphenyl)picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .

Biochemical Pathways

It is known that the compound plays a role in zinc transport , which is a critical process in various biochemical pathways

Pharmacokinetics

It is known that the compound is a metabolite of tryptophan , suggesting that it may be absorbed and distributed in the body through pathways associated with tryptophan metabolism.

Result of Action

The molecular and cellular effects of 3-(4-Formylphenyl)picolinic acid’s action include the inhibition of ZFP function . This can lead to a disruption in processes such as viral replication and packaging, as well as normal cell homeostatic functions . The compound has been shown to have anti-viral properties in vitro and in vivo .

Safety and Hazards

properties

IUPAC Name |

3-(4-formylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-3-5-10(6-4-9)11-2-1-7-14-12(11)13(16)17/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBFPCXWHINREB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687033 |

Source

|

| Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261972-92-2 |

Source

|

| Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)